molecular formula C13H24N2O2 B7928867 N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide

N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide

Cat. No.: B7928867
M. Wt: 240.34 g/mol
InChI Key: YSNRUFFZSJZLCN-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide is a complex organic molecule with potential applications in various scientific fields. This compound contains multiple functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction process involving the cyclization of cyclohexylamine derivatives followed by a series of functional group modifications. Key steps include:

  • Cyclopropylation: Introduction of the cyclopropyl group onto the nitrogen atom.

  • Cyclohexylamine derivative synthesis: Formation of the cyclohexylamine backbone with specific substituents.

  • Hydroxy-ethylamino addition: Introduction of the hydroxy-ethylamino group to the cyclohexyl ring.

Industrial Production Methods

Industrial production involves scaling up the laboratory synthesis with optimized reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The choice of solvents and purification techniques plays a crucial role in the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving strong oxidizing agents.

  • Reduction: : Reduction can occur at various functional groups, often using hydrogenation or metal hydrides.

  • Substitution: : Nucleophilic substitution reactions can be carried out on specific sites of the molecule.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate, chromium trioxide.

  • Reduction: : Catalysts like palladium on carbon (Pd/C), sodium borohydride.

  • Substitution: : Bases such as sodium hydroxide or potassium tert-butoxide.

Major Products

  • Oxidation products might include ketones or carboxylic acids.

  • Reduction could yield various amines or alcohols.

  • Substitution reactions produce a variety of functionalized derivatives, depending on the nucleophile.

Scientific Research Applications

This compound has diverse applications in scientific research due to its versatile chemical structure:

  • Chemistry: : Used as a building block in synthetic organic chemistry for creating more complex molecules.

  • Biology: : Potentially involved in studying biochemical pathways and interactions at the molecular level.

  • Medicine: : Investigated for pharmaceutical applications, possibly as a drug candidate or a precursor in drug synthesis.

  • Industry: : Used in materials science for developing new polymers or catalysts.

Mechanism of Action

Molecular Targets and Pathways

N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide interacts with various molecular targets, depending on its functional groups. It can bind to enzymes or receptors, altering their activity through competitive or non-competitive inhibition. Pathways involved may include signal transduction or metabolic processes where it acts as an inhibitor or activator.

Comparison with Similar Compounds

Unique Features

  • N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide: features a rare combination of cyclopropyl and cyclohexyl rings, which distinguishes it from simpler amides.

  • Its multi-functional groups offer diverse reactivity and applications compared to similar structures.

List of Similar Compounds

  • N-Cyclopropyl-N-ethylacetamide: : Lacks the cyclohexyl ring and hydroxy-ethylamino group.

  • Cyclohexylamine derivatives: : Vary by different substituents and modifications on the cyclohexyl ring.

  • N-Hydroxyethyl compounds: : Similar functional group but different core structures.

This compound’s uniqueness comes from its combination of structural complexity and versatile reactivity, making it a valuable compound for various scientific inquiries and applications.

Properties

IUPAC Name

N-cyclopropyl-N-[4-(2-hydroxyethylamino)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-10(17)15(13-6-7-13)12-4-2-11(3-5-12)14-8-9-16/h11-14,16H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNRUFFZSJZLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CCC(CC1)NCCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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